molecular formula C17H20N4O5S B11218940 N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Cat. No.: B11218940
M. Wt: 392.4 g/mol
InChI Key: IGVOGLAICHYSTL-UHFFFAOYSA-N
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Description

N-(2-acetamidoethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic compound with a unique structure that includes a quinazoline core, a dioxolo ring, and a butanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamidoethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dioxolo Ring: This step involves the formation of the dioxolo ring through a cyclization reaction, often using reagents such as formaldehyde and an acid catalyst.

    Attachment of the Butanamide Side Chain: This is typically done through an amide coupling reaction, using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamidoethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the quinazoline core can be reduced to form alcohols.

    Substitution: The amide and dioxolo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

N-(2-acetamidoethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving quinazoline derivatives.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-acetamidoethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, potentially inhibiting their activity. The dioxolo ring and sulfanylidene group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-acetamidoethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
  • N-(2-methoxyethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Uniqueness

N-(2-acetamidoethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H20N4O5S

Molecular Weight

392.4 g/mol

IUPAC Name

N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

InChI

InChI=1S/C17H20N4O5S/c1-10(22)18-4-5-19-15(23)3-2-6-21-16(24)11-7-13-14(26-9-25-13)8-12(11)20-17(21)27/h7-8H,2-6,9H2,1H3,(H,18,22)(H,19,23)(H,20,27)

InChI Key

IGVOGLAICHYSTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3

Origin of Product

United States

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